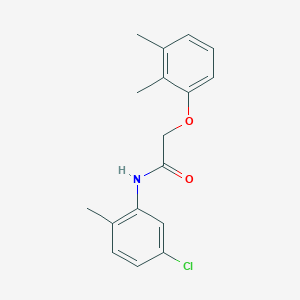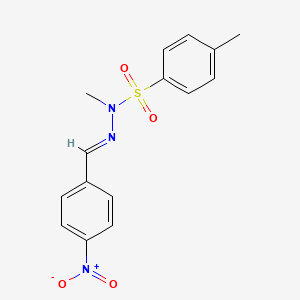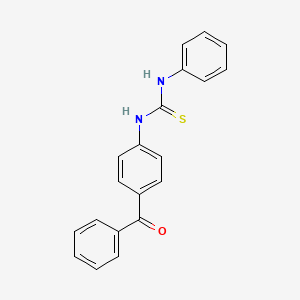![molecular formula C19H21N3OS2 B5614664 3-(4-methyl-1,3-thiazol-5-yl)-N-[(5-methyl-2-thienyl)methyl]-N-(2-pyridinylmethyl)propanamide](/img/structure/B5614664.png)
3-(4-methyl-1,3-thiazol-5-yl)-N-[(5-methyl-2-thienyl)methyl]-N-(2-pyridinylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(4-methyl-1,3-thiazol-5-yl)-N-[(5-methyl-2-thienyl)methyl]-N-(2-pyridinylmethyl)propanamide" belongs to a class of bi-heterocyclic propanamides, which have been extensively researched for their potential applications in various fields of chemistry and biology. These compounds are known for their promising activity against a range of enzymes and receptors, indicating their utility in the design of novel therapeutic agents.
Synthesis Analysis
The synthesis of bi-heterocyclic propanamides typically involves multiple steps, starting from basic heterocyclic scaffolds. For instance, Abbasi et al. (2020) described the synthesis of a novel series of bi-heterocyclic propanamides through a method that involves S-substitution and the use of electrophiles in a basic aqueous medium (Abbasi et al., 2020). This method exemplifies the complex synthetic routes employed to generate compounds with the desired biological activities.
Molecular Structure Analysis
The molecular structure of compounds in this class is confirmed through various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS. These techniques provide detailed information about the compound's molecular framework, essential for understanding its potential interactions and mechanism of action.
Chemical Reactions and Properties
Bi-heterocyclic propanamides participate in various chemical reactions, owing to their active functional groups. The reactivity can be tailored through modifications at different positions of the heterocyclic rings, enabling the synthesis of compounds with specific properties and activities. The chemical properties, such as stability and reactivity, are critical for their potential applications in drug design and other areas.
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystalline structure, are crucial for their formulation and application. For example, the crystal structure and herbicidal activity of certain N-substituted propanamides have been studied, revealing the relationship between their structural characteristics and biological activities (Liu et al., 2008).
特性
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)-N-[(5-methylthiophen-2-yl)methyl]-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS2/c1-14-6-7-17(25-14)12-22(11-16-5-3-4-10-20-16)19(23)9-8-18-15(2)21-13-24-18/h3-7,10,13H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKCHRZYEVXGQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN(CC2=CC=CC=N2)C(=O)CCC3=C(N=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-chlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5614585.png)

![2-{2-methoxy-5-[(4H-1,2,4-triazol-4-ylimino)methyl]benzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5614618.png)
![3-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5614634.png)
![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide](/img/structure/B5614639.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B5614641.png)
![2-(1-piperidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5614642.png)
![3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodobenzaldehyde oxime](/img/structure/B5614649.png)
![2-(3-methoxypropyl)-9-thieno[3,2-d]pyrimidin-4-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5614657.png)
![1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5614666.png)
![N~3~-[2-(3-phenoxyphenyl)ethyl]-1,3-piperidinedicarboxamide](/img/structure/B5614676.png)

![8-(ethoxyacetyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5614688.png)
